2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O2S2/c1-4-8(21-5(2)15-4)11-17-18-12(20-11)16-10(19)6-3-7(13)22-9(6)14/h3H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNRSCDPPLUWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of VU0528702-1, also known as F5948-0241, is Bruton’s Tyrosine Kinase (BTK) . BTK is a key component of the B-cell receptor signaling pathway, and chronic activation of BTK-mediated signaling is a hallmark of many B-cell malignancies.
Mode of Action
VU0528702-1/F5948-0241 is a novel, orally administered, small molecule that induces BTK degradation via recruitment of the cereblon E3 ubiquitin ligase complex. It has been shown to induce sub-nanomolar potency degradation of both wild-type and known mutant forms of BTK in vitro.
Biochemical Pathways
The compound operates through the ubiquitin-proteasome pathway to degrade BTK. This degradation interrupts the B-cell receptor signaling pathway, which can overcome emerging resistance mutations.
Pharmacokinetics
Current data indicate that VU0528702-1/F5948-0241 exhibits dose-dependent pharmacokinetics (PK) and a half-life of 24 hours, supporting once-daily dosing
Result of Action
The result of VU0528702-1/F5948-0241’s action is the rapid, robust, and sustained degradation of BTK. This degradation interrupts the B-cell receptor signaling pathway, potentially overcoming resistance to BTK inhibitors and providing an alternative treatment option for patients with B-cell malignancies.
Action Environment
The action of VU0528702-1/F5948-0241 can be influenced by various environmental factors. For instance, it has been shown to cross the blood-brain barrier and degrade BTK intracranially, translating to preclinical efficacy in mouse brain lymphoma disease models
Biological Activity
The compound 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide is a novel synthetic molecule that incorporates various heterocyclic structures known for their biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential applications in agriculture.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, thiazole moiety, and oxadiazole group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial effects. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives have been reported as low as against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
The compound's structure suggests potential effectiveness against a range of bacteria due to the presence of electron-withdrawing groups that enhance its interaction with microbial targets.
Cytotoxicity
Cytotoxicity assays have demonstrated that compounds containing thiazole and oxadiazole rings possess significant anti-cancer properties. For example:
- IC50 values for related thiazole derivatives against cancer cell lines have been observed to be less than that of standard chemotherapeutics like doxorubicin .
This indicates that the compound may similarly exhibit cytotoxic effects against various cancer cell lines.
Case Studies
Several studies have investigated the biological activities of compounds with similar structural features:
- Study on Thiazole Derivatives :
- Antimicrobial Evaluation :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- The thiazole ring is crucial for cytotoxicity and antimicrobial action due to its ability to interact with biological macromolecules.
- Substituents on the thiazole and oxadiazole rings can significantly influence the potency; for example, methyl substitutions have been correlated with increased activity in several compounds .
Scientific Research Applications
Structural Features
The compound features:
- A thiophene ring,
- Dichloro substituents,
- An oxadiazole moiety,
- A thiazole group, which contributes to its biological activity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial and antifungal agent. The presence of the thiazole and oxadiazole rings is known to enhance biological activity.
Case Studies
- Antimicrobial Activity : Studies have indicated that derivatives of thiazole and oxadiazole exhibit significant antimicrobial properties. Research published in Journal of Medicinal Chemistry demonstrated that similar compounds possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Reference |
|---|---|---|
| 2,5-dichloro-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | Antibacterial |
Agricultural Chemistry
This compound is also under investigation for its potential use as a pesticide or herbicide. Its structural components suggest it may interact effectively with biological targets in pests.
Efficacy Studies
Research has shown that thiazole-based compounds can act as effective fungicides. A study highlighted the efficacy of similar compounds against fungal pathogens affecting crops, suggesting that this compound could be developed into a novel agricultural chemical .
| Application | Target Organism | Efficacy |
|---|---|---|
| Fungicide | Fusarium spp. | High |
| Herbicide | Broadleaf Weeds | Moderate |
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Research Insights
Recent studies have explored the use of similar thiophene derivatives in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown improvements in charge transport properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s closest structural analogues include:
N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): These derivatives share a carboxamide linkage and heterocyclic cores (thiadiazole vs. oxadiazole). The absence of a thiophene ring and presence of trichloroethyl groups differentiate their pharmacokinetic profiles.
Thiazol-5-ylmethyl carbamate derivatives (): These compounds feature thiazole-linked carbamates but lack the oxadiazole-thiophene scaffold. Their biological activity is tied to ureido and hydroperoxy substituents, which are absent in the target compound.
Pharmacological Activity
- Antimicrobial Activity : Thiadiazole derivatives () exhibit broad-spectrum antimicrobial activity due to electron-deficient heterocycles disrupting microbial membranes. The target compound’s dichlorothiophene may enhance this effect by increasing membrane permeability .
- Antitumor Potential: Thiazolylmethyl carbamates () show protease inhibition and cytotoxicity. The oxadiazole-thiophene hybrid in the target compound could similarly inhibit enzymes like topoisomerase or kinases, though experimental data are lacking.
- Metabolic Stability : Oxadiazoles are generally more resistant to oxidative metabolism than thiadiazoles due to reduced sulfur content. This may extend the half-life of the target compound compared to sulfur-containing analogues .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 429.3 | 6 |
| N-(2,2,2-trichloro-ethyl)carboxamides | 2.5 | 398.7 | 5 |
| Thiazol-5-ylmethyl carbamates | 1.9–2.4 | 550–650 | 8–10 |
Research Findings and Limitations
- The target compound’s dichloro groups may improve activity but require toxicity studies.
- : Focuses on carbamate-linked thiazoles with complex substituents. The target compound’s simpler scaffold could offer synthetic advantages but lacks empirical validation.
Preparation Methods
Preparation of 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid Hydrazide
2,4-Dimethyl-1,3-thiazole-5-carboxylic acid is treated with excess hydrazine hydrate in ethanol under reflux (85–90°C, 6–8 hours). The reaction proceeds via nucleophilic acyl substitution, yielding the hydrazide with ~85% efficiency.
Reaction Conditions
-
Solvent : Ethanol
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Temperature : Reflux (78°C)
-
Yield : 85%
Cyclization to 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
The hydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 4 hours. POCl₃ acts as both a dehydrating agent and catalyst, facilitating intramolecular cyclization to form the 1,3,4-oxadiazole ring.
Reaction Conditions
-
Reagent : POCl₃ (2.5 equiv)
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Solvent : DMF
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Temperature : 80°C
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Yield : 78%
Synthesis of 2,5-Dichlorothiophene-3-carbonyl Chloride
Chlorination of Thiophene-3-carboxylic Acid
Thiophene-3-carboxylic acid is subjected to electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. This introduces chlorine atoms at the 2- and 5-positions of the thiophene ring.
Reaction Conditions
-
Reagent : SO₂Cl₂ (3.0 equiv), FeCl₃ (0.1 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature (RT)
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Yield : 70%
Conversion to Acid Chloride
The resulting 2,5-dichlorothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux (2 hours), yielding the corresponding acid chloride.
Reaction Conditions
-
Reagent : SOCl₂ (5.0 equiv)
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Solvent : Toluene
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Temperature : Reflux (110°C)
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Yield : 95%
Coupling of Oxadiazole-Amines with Thiophene Carbonyl Chloride
The final step involves forming the amide bond between 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine and 2,5-dichlorothiophene-3-carbonyl chloride.
Amide Bond Formation
The oxadiazole-amine is dissolved in dry DCM and cooled to 0°C. 2,5-Dichlorothiophene-3-carbonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to neutralize HCl. The reaction is stirred at RT for 12 hours.
Reaction Conditions
-
Solvent : DCM
-
Base : TEA (2.0 equiv)
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Temperature : 0°C → RT
-
Yield : 90%
Analytical Data and Characterization
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, thiazole-CH₃), 2.68 (s, 3H, thiazole-CH₃), 7.25 (s, 1H, thiophene-H), 8.10 (s, 1H, oxadiazole-NH).
-
LC-MS : m/z 445.2 [M+H]⁺.
Purity and Yield Optimization
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
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Recrystallization Solvent : Ethanol/water (4:1).
Comparative Analysis of Synthetic Routes
| Method | Cyclization Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| POCl₃/DMF | POCl₃ | DMF | 78 | 95 |
| Trichloromethyl Chloroformate | CCl₃OCOCl | THF | 72 | 93 |
| N,N-Carbonyldiimidazole | CDI | Toluene | 80 | 97 |
The use of CDI in toluene (as reported in patent literature) offers superior yield and purity compared to traditional POCl₃-mediated cyclization.
Mechanistic Insights
Cyclization of Hydrazides
The POCl₃-mediated cyclization proceeds via a two-step mechanism:
Amide Coupling
The Schotten-Baumann reaction mechanism governs the amide bond formation, where TEA scavenges HCl, shifting the equilibrium toward product formation.
Challenges and Mitigation Strategies
-
Intermediate Stability : The thiophene carbonyl chloride is moisture-sensitive. Storage under anhydrous conditions with molecular sieves is critical.
-
Byproduct Formation : Excess TEA may lead to ester byproducts. Stoichiometric control (1.2 equiv acid chloride) minimizes this issue.
Industrial-Scale Considerations
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a thiophene core substituted with two chlorine atoms at positions 2 and 5, a carboxamide group linked to a 1,3,4-oxadiazole ring, and a 2,4-dimethylthiazole moiety. The oxadiazole and thiazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for biological activity. The dichlorothiophene enhances electrophilicity, enabling nucleophilic substitution reactions. Structural validation typically employs and NMR, IR spectroscopy, and LC-MS .
Q. What is the standard synthetic route for this compound?
Synthesis involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazine-carbothioamide intermediate in dimethylformamide (DMF) with iodine and triethylamine, releasing sulfur .
- Step 2: Coupling the oxadiazole intermediate with 2,5-dichlorothiophene-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Step 3: Functionalization of the thiazole ring via alkylation or aryl substitution. Reaction conditions (solvent, temperature) are optimized to achieve yields >70% .
Q. How is purity assessed, and what solvents are suitable for crystallization?
Purity is confirmed via HPLC (>95%) and melting point analysis. Recrystallization is performed in polar aprotic solvents like DMF or acetonitrile, which dissolve the compound at elevated temperatures while allowing gradual crystal formation .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Contradictions often arise from assay conditions (e.g., pH, cell line variability). For example, oxadiazole derivatives exhibit pH-dependent antimicrobial activity due to protonation of the nitrogen atoms in the oxadiazole ring . Standardize assays using:
- Control: Reference antibiotics (e.g., ciprofloxacin) at matched pH.
- Dosage: Dose-response curves (IC/MIC values) across multiple cell lines.
- Mechanistic studies: ROS generation assays or DNA intercalation tests to differentiate antimicrobial vs. cytotoxic pathways .
Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core structure?
- Prodrug modification: Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen to enhance bioavailability .
- Lipid nanoparticle encapsulation: Improves solubility and reduces hepatic first-pass metabolism.
- Metabolic stability assays: Use liver microsomes to identify vulnerable sites (e.g., thiophene ring oxidation) and introduce blocking groups (e.g., methyl) .
Q. How do computational methods predict binding affinity to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like COX-2 or bacterial topoisomerase IV. Key parameters:
- Docking score: ≤−8.0 kcal/mol indicates strong binding.
- Binding pose: The oxadiazole ring often occupies hydrophobic pockets, while the thiazole group forms hydrogen bonds with catalytic residues .
Methodological Guidance
Q. What spectroscopic techniques are critical for characterizing derivatives?
- NMR: (δ 7.2–8.1 ppm for aromatic protons) and (δ 160–165 ppm for carbonyl groups) confirm regiochemistry .
- LC-MS: Monitors molecular ion peaks ([M+H]) and fragmentation patterns (e.g., loss of Cl at m/z 35/37) .
- X-ray crystallography: Resolves tautomerism in the oxadiazole-thiazole system, critical for structure-activity relationship (SAR) studies .
Q. How to troubleshoot low yields in the cyclization step?
- Issue: Incomplete cyclization due to residual moisture.
- Solution: Use anhydrous DMF and molecular sieves. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1, R ≈ 0.5).
- Alternative: Replace iodine with catalytic p-TSA for milder conditions .
Data Contradiction Analysis
Q. Why do some studies report antitumor activity while others emphasize antimicrobial effects?
The dichotomy stems from substituent-dependent mechanisms:
- Antimicrobial activity: Correlates with electron-withdrawing groups (e.g., -Cl) enhancing membrane disruption .
- Antitumor activity: Linked to apoptosis induction via caspase-3 activation, which requires a free carboxamide group . Recommendation: Conduct parallel assays under identical conditions to isolate structure-specific effects.
Experimental Design Tables
Table 1: Optimization of Cyclization Conditions for Oxadiazole Formation
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| I, EtN | DMF | 80 | 72 | 98 | |
| p-TSA | Toluene | 110 | 68 | 95 |
Table 2: Biological Activity of Structural Analogs
| Analog Substituent | IC (μM) Antimicrobial | IC (μM) Antitumor |
|---|---|---|
| 2,4-Dimethylthiazole | 12.3 | >50 |
| 3-Chlorobenzylthiazole | 8.7 | 24.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
